molecular formula C14H17ClN4OS B5697112 N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide

N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B5697112
M. Wt: 324.8 g/mol
InChI Key: AYYBYRSWLUBZME-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridine ring substituted with a chlorine atom, an imidazole ring, and a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Substitution on the pyridine ring: The chloropyridine moiety can be introduced via nucleophilic substitution reactions.

    Thioether linkage formation: The final step involves the formation of the thioether linkage by reacting the imidazole derivative with a suitable thiol compound under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridine and imidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of the pyridine and imidazole rings suggests potential interactions with metal ions or hydrogen bonding with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide: Unique due to its specific substitution pattern and thioether linkage.

    Other pyridine derivatives: Often used in pharmaceuticals and agrochemicals.

    Other imidazole derivatives: Common in antifungal agents and enzyme inhibitors.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can confer specific chemical reactivity and biological activity not found in other compounds.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(5-methyl-4-propan-2-yl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4OS/c1-8(2)13-9(3)17-14(19-13)21-7-12(20)18-11-5-4-10(15)6-16-11/h4-6,8H,7H2,1-3H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYBYRSWLUBZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=NC=C(C=C2)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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